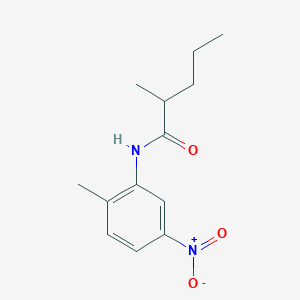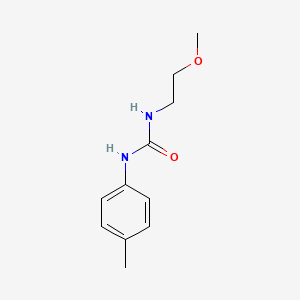
N-(2-methoxyethyl)-N'-(4-methylphenyl)urea
Descripción general
Descripción
N-(2-methoxyethyl)-N'-(4-methylphenyl)urea, commonly known as MEMU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MEMU is a urea derivative that is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of MEMU is not well understood. However, it is known that MEMU forms stable complexes with metal ions which can then undergo various reactions. The presence of MEMU in the reaction mixture can affect the rate and selectivity of the reaction.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of MEMU. However, it has been reported that MEMU can inhibit the growth of cancer cells in vitro. The exact mechanism of this inhibition is not clear and requires further investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MEMU has several advantages as a reagent in organic synthesis and as a ligand in coordination chemistry. It is relatively easy to synthesize and has good stability under standard reaction conditions. MEMU can also form stable complexes with various metal ions, making it a versatile ligand for coordination chemistry. However, MEMU has some limitations as well. It is not very soluble in common organic solvents, which can limit its use in certain reactions. Additionally, MEMU can be expensive to synthesize, which can be a limiting factor for some researchers.
Direcciones Futuras
There are several future directions for research on MEMU. One area of interest is the development of new coordination complexes of MEMU with different metal ions and their applications in organic transformations. Another area of research is the investigation of the mechanism of action of MEMU and its potential use as an anti-cancer agent. Additionally, the synthesis of new derivatives of MEMU with improved solubility and reactivity could expand its applications in organic synthesis. Finally, the development of new synthetic routes for MEMU could reduce its cost and make it more accessible to researchers.
Conclusion:
In conclusion, MEMU is a urea derivative that has gained significant attention in the scientific community due to its potential applications in various fields. MEMU can be synthesized by reacting 4-methylphenyl isocyanate with 2-methoxyethylamine in the presence of a suitable catalyst. MEMU has been extensively used as a ligand in coordination chemistry and as a reagent in organic synthesis. While there is limited information available on the biochemical and physiological effects of MEMU, it has shown potential as an anti-cancer agent. MEMU has several advantages as a reagent and ligand, but also has some limitations. The future directions for research on MEMU include the development of new coordination complexes, investigation of the mechanism of action, synthesis of new derivatives, and development of new synthetic routes.
Métodos De Síntesis
MEMU can be synthesized by reacting 4-methylphenyl isocyanate with 2-methoxyethylamine in the presence of a suitable catalyst. The reaction proceeds via the formation of an intermediate carbamate which is then converted to MEMU by the action of a dehydrating agent. The yield of MEMU can be improved by optimizing the reaction conditions such as temperature, catalyst concentration, and reaction time.
Aplicaciones Científicas De Investigación
MEMU has been extensively used as a ligand in coordination chemistry due to its ability to form stable complexes with various metal ions. The coordination complexes of MEMU have been studied for their catalytic activity in various organic transformations such as oxidation, reduction, and cross-coupling reactions. MEMU has also been used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Propiedades
IUPAC Name |
1-(2-methoxyethyl)-3-(4-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-9-3-5-10(6-4-9)13-11(14)12-7-8-15-2/h3-6H,7-8H2,1-2H3,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBKFUXHTDGNLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00975168 | |
| Record name | N'-(2-Methoxyethyl)-N-(4-methylphenyl)carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00975168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59759-09-0 | |
| Record name | NSC124873 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124873 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N'-(2-Methoxyethyl)-N-(4-methylphenyl)carbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00975168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



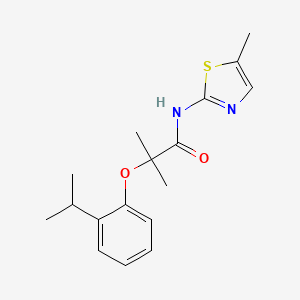
![4-isopropyl-2-[3-(2-methoxyphenoxy)propoxy]-1-methylbenzene](/img/structure/B5102183.png)
![4-({4-chloro-3-[(phenylacetyl)amino]phenyl}amino)-4-oxo-2-butenoic acid](/img/structure/B5102188.png)
![diethyl [2-methyl-3-(3-pyridinyl)-2-propen-1-ylidene]malonate](/img/structure/B5102197.png)

![5-(4-methoxyphenyl)-3-[(tetrahydro-2-furanylmethyl)amino]-2-cyclohexen-1-one](/img/structure/B5102207.png)
![1-(2-furylmethyl)-5,7-dimethyl-3-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5102208.png)
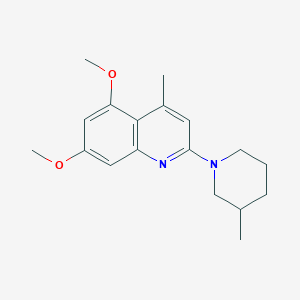
![4-(3-chloro-4-methylphenyl)-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5102216.png)
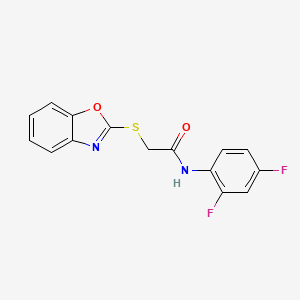
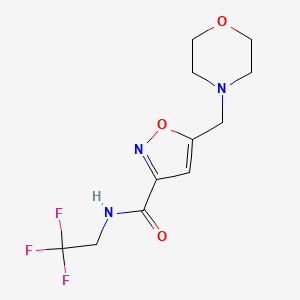
![1,1'-[1,5-pentanediylbis(oxy)]bis(2,4-dichloronaphthalene)](/img/structure/B5102240.png)
![N-{2-fluoro-4-[(propylamino)sulfonyl]phenyl}benzamide](/img/structure/B5102246.png)
